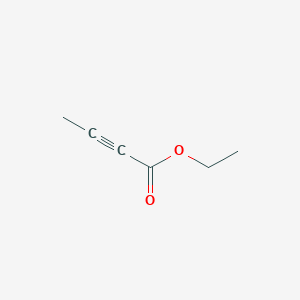

Ethyl 2-butynoate

Descripción

Propiedades

IUPAC Name |

ethyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJZKCJURDYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195846 | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4341-76-8 | |

| Record name | Ethyl 2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tetrolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TETROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-butynoate CAS number and properties

An In-depth Technical Guide to Ethyl 2-butynoate

CAS Number: 4341-76-8

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 4341-76-8[1][2][3][4] |

| Molecular Formula | C₆H₈O₂[1][2][4] |

| Molecular Weight | 112.13 g/mol [1][3][4] |

| IUPAC Name | ethyl but-2-ynoate[2] |

| Synonyms | Ethyl tetrolate, 2-Butynoic acid ethyl ester[2][3] |

| SMILES | CCOC(=O)C#CC[3] |

| InChIKey | FCJJZKCJURDYNF-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Appearance | Grey to red to brown powder or liquid[2] |

| Boiling Point | 160-161 °C at 730 mmHg[3] |

| Density | 0.962 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.436[3] |

| Flash Point | 62 °C (143.6 °F) - closed cup |

| Solubility | Miscible with water, chloroform, and ethyl acetate (B1210297).[1][2] Insoluble in water, but soluble in ethyl acetate and chloroform.[1] |

| Storage Temperature | 2-8°C[2] |

Safety and Handling

This compound is classified as an irritant and is combustible.[5][6] Appropriate safety precautions should be taken during handling and storage.

| Hazard Statement | Code |

| Causes skin irritation | H315[5][7] |

| Causes serious eye irritation | H319[5][7] |

| May cause respiratory irritation | H335[5][7] |

| Combustible liquid | H227[6] |

| Harmful if swallowed | H302[6] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via Fischer esterification of 2-butynoic acid with ethanol (B145695), using a strong acid as a catalyst.

Materials:

-

2-Butynoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2-butynoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Reactions and Applications

This compound is a versatile reagent in organic synthesis, serving as a precursor for various complex molecules.[1] It is known to participate in several types of reactions, including cycloadditions and codimerizations.

As an electron-deficient alkyne, it is utilized in the rhodium(I)/H8-BINAP complex-catalyzed codimerization with alkenes to form 1,3-dienes.[1] Furthermore, it undergoes annulation reactions with thioamides, catalyzed by tri-n-butylphosphine, to produce thiazolines.[1]

Below is a diagram illustrating the role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

References

Ethyl 2-butynoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-butynoate, a valuable intermediate in organic synthesis. This document includes key quantitative data, a detailed experimental protocol for its synthesis via Fischer esterification, and a conceptual workflow diagram.

Core Properties of this compound

This compound, also known as ethyl tetrolate, is an unsaturated ester with significant applications in the synthesis of complex organic molecules and heterocyclic compounds. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol [1][2][3][4] |

| CAS Number | 4341-76-8[1][2][3] |

| Boiling Point | 160-161 °C at 730 mmHg[2][3] |

| Density | 0.962 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.436[2][3] |

| Appearance | Liquid[3] |

| Solubility | Miscible with water, chloroform, and ethyl acetate.[2] |

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of 2-butynoic acid with ethanol (B145695) in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.

Experimental Protocol

Materials:

-

2-Butynoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 2-butynoic acid and an excess of anhydrous ethanol (typically 3-5 molar equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution in portions to neutralize the acidic catalyst and any unreacted 2-butynoic acid. Be cautious as carbon dioxide gas will be evolved.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate, to recover any dissolved product.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.[5]

Conceptual Workflow of this compound Synthesis

The following diagram illustrates the key stages in the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a versatile building block in organic chemistry. As an electron-deficient alkyne, it readily participates in various cycloaddition reactions and is a precursor for the synthesis of:

-

1,3-dienes[1]

-

Thiazolines

-

Tricyclic aziridine (B145994) derivatives[1]

-

Alkenylsilanols[1]

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-butynoate from 2-Butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-butynoate from 2-butynoic acid. The primary method detailed is the Fischer esterification, a classic and efficient approach for the preparation of esters from carboxylic acids and alcohols. This document includes detailed experimental protocols, quantitative data, reaction mechanisms, and workflows to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the preparation of various more complex molecules.[1] Its synthesis from 2-butynoic acid is a fundamental transformation, typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol.[2][3] The reaction is an equilibrium process, and strategies to drive it towards the product, this compound, are crucial for achieving high yields.[3]

Reaction and Mechanism

The synthesis of this compound from 2-butynoic acid and ethanol (B145695) is a nucleophilic acyl substitution reaction. The overall reaction is as follows:

CH₃C≡CCOOH + CH₃CH₂OH ⇌ CH₃C≡CCOOCH₂CH₃ + H₂O

The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the ethanol molecule. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product.[2]

Reaction Pathway Diagram

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Butynoic Acid | C₄H₄O₂ | 84.07 | 196-198 | - |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.84 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 4341-76-8 |

| Molecular Formula | C₆H₈O₂ |

| Molar Mass ( g/mol ) | 112.13 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (°C) | 160-161 (at 730 mmHg) |

| Density (g/mL at 25°C) | 0.962 |

| Refractive Index (n20/D) | 1.436 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 2-butynoic acid, and the final product, this compound.

A common method for the synthesis of 2-butynoic acid is the carboxylation of propyne (B1212725). The following is a representative procedure adapted from established methods.[4]

Materials:

-

Propyne (methylacetylene)

-

Sodium metal

-

Liquid ammonia (B1221849)

-

Ferric nitrate (B79036) nonahydrate (catalyst)

-

Dry tetrahydrofuran (B95107) (THF)

-

Carbon dioxide (solid or gas)

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a stirrer and a dry ice condenser, add approximately 1.5 L of liquid ammonia.

-

Add a small crystal of ferric nitrate nonahydrate, followed by 23 g (1 g-atom) of freshly cut sodium metal in small pieces.

-

Bubble 44-48 g (1.1-1.2 mol) of propyne through the solution with vigorous stirring. A gray precipitate of sodium methylacetylide will form.

-

Allow the ammonia to evaporate overnight under a slow stream of nitrogen.

-

To the residue, add 1 L of dry THF and 500 mL of anhydrous diethyl ether.

-

Pass a slow stream of anhydrous carbon dioxide through the stirred mixture.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add 200 mL of water to dissolve the solid, and extract twice with 100 mL portions of diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice.

-

Extract the acidified solution with diethyl ether.

-

Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2-butynoic acid.

-

The crude product can be purified by recrystallization from hexane to yield white needles.

Expected Yield: 50-60%[4]

The following is an adapted, representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

2-Butynoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the unreacted acid and the catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Yield Optimization: To maximize the yield, a large excess of ethanol can be used, and the water produced during the reaction can be removed using a Dean-Stark apparatus.[3]

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the methyl group attached to the alkyne.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the carbons of the ethyl and methyl groups.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl group (C=O) and a characteristic absorption for the carbon-carbon triple bond (C≡C).

Safety Considerations

-

2-Butynoic acid and This compound are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated sulfuric acid is highly corrosive. Use with extreme caution in a well-ventilated fume hood and wear appropriate PPE.

-

Ethanol and diethyl ether are flammable liquids. Keep away from open flames and ignition sources.

-

All procedures should be carried out in a well-ventilated laboratory fume hood.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Spectroscopic Profile of Ethyl 2-butynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-butynoate (CAS No. 4341-76-8). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural elucidation of the molecule.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.17 | Quartet | 2H | -OCH₂CH₃ |

| 1.98 | Singlet | 3H | -C≡CCH₃ |

| 1.27 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C=O |

| 83.3 | -C≡CCH₃ |

| 72.9 | -C≡CCH₃ |

| 61.8 | -OCH₂CH₃ |

| 14.0 | -OCH₂CH₃ |

| 3.7 | -C≡CCH₃ |

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (alkane) |

| 2245 | Strong | C≡C stretch (alkyne) |

| 1715 | Strong | C=O stretch (ester) |

| 1250 | Strong | C-O stretch (ester) |

| 1080 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)[3]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 112 | 15 | [M]⁺ (Molecular Ion) |

| 97 | 20 | [M - CH₃]⁺ |

| 83 | 45 | [M - C₂H₅]⁺ |

| 69 | 100 | [M - OC₂H₅]⁺ |

| 43 | 80 | [C₃H₃O]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

300 MHz (or higher) NMR Spectrometer (e.g., Bruker AVANCE series)

Procedure:

-

Sample Preparation:

-

Place approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS.

-

Agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.

-

-

¹H NMR Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals and perform peak picking.

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a 30° pulse angle to reduce relaxation times.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

-

Perform peak picking.

-

Infrared (IR) Spectroscopy (Neat Liquid)

Objective: To obtain an FT-IR spectrum of neat this compound.

Materials:

-

This compound (liquid sample)

-

Salt plates (NaCl or KBr)

-

Pipette

-

Acetone (B3395972) or other suitable solvent for cleaning

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) with a transmission sample holder.

Procedure:

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Clean the salt plates with a small amount of dry acetone and allow them to air dry completely.

-

Place one drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Sample Analysis:

-

Place the salt plate assembly into the sample holder in the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent.

-

Store the plates in a desiccator to prevent fogging.

-

Mass Spectrometry (Electron Ionization)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

Suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) if dilution is required.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.

Procedure:

-

Sample Introduction:

-

For direct infusion, a small amount of the neat liquid can be introduced via a heated direct insertion probe.

-

For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

-

-

Ionization:

-

In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), if present.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The major fragments should be identified and their formation rationalized.

-

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of an organic compound like this compound.

Caption: Relationship between spectroscopic techniques and structural elucidation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2-butynoate. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The document details the predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a standardized experimental protocol for the acquisition of a ¹H NMR spectrum for a liquid sample is provided, alongside a visual representation of the molecule's structure and its proton environments.

Predicted ¹H NMR Data Summary

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The predicted data is summarized in the table below.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| CH₃-C≡ (a) | 2.0 | Singlet | 3H | N/A |

| -O-CH₂- (b) | 4.1 | Quartet | 2H | 7.1 |

| -CH₂-CH₃ (c) | 1.2 | Triplet | 3H | 7.1 |

Note: The data presented in this table is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Molecular Structure and ¹H NMR Signal Correlation

The chemical structure of this compound dictates the observed signals in its ¹H NMR spectrum. The electron-withdrawing effect of the ester carbonyl group and the alkyne functionality significantly influences the chemical shifts of the neighboring protons. The methylene (B1212753) protons of the ethyl group are deshielded and appear further downfield compared to the methyl protons. The methyl group attached to the alkyne is also influenced by the triple bond's magnetic anisotropy.

Caption: Molecular structure of this compound with proton environments labeled (a, b, c).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-20 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), approximately 0.6-0.7 mL

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

-

Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can often be used for referencing)

-

-

Procedure:

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If using an internal standard, a stock solution of the solvent with TMS can be prepared.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Place a small, clean cotton or glass wool plug into a Pasteur pipette.

-

Filter the sample solution through the plugged pipette directly into the NMR tube to remove any particulate matter.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

-

General Parameters:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Introduce the sample into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H nucleus.

-

Set up the acquisition parameters. Typical parameters for a ¹H NMR spectrum include:

-

Pulse angle (e.g., 30° or 90°)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8 to 16 for a sample of this concentration)

-

Spectral width (e.g., -2 to 12 ppm)

-

-

Acquire the Free Induction Decay (FID).

-

3. Data Processing

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants of the signals for structural elucidation.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2-butynoate. Due to the limited availability of public experimental spectra, this document presents high-quality predicted ¹³C NMR chemical shift data. It also includes a comprehensive, generalized experimental protocol for the acquisition of ¹³C NMR spectra for liquid samples, which is applicable for the analysis of this compound and similar compounds.

¹³C NMR Chemical Shift Data of this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were calculated using advanced computational algorithms and provide a reliable estimation for the purposes of spectral analysis and compound identification. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 154.2 |

| C2 (-C≡) | 81.5 |

| C3 (≡C-) | 72.9 |

| C4 (-CH₃) | 3.7 |

| C5 (-O-CH₂-) | 62.1 |

| C6 (-CH₃) | 13.9 |

Experimental Protocols

A detailed methodology for acquiring a ¹³C NMR spectrum of a liquid sample like this compound is provided below. This protocol is a standard procedure and can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is recommended.[1]

-

Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.[1]

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and degrade spectral quality, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Data Acquisition

The following steps outline the general procedure for setting up an NMR spectrometer for ¹³C data acquisition.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved NMR signals.

-

-

Experiment Parameters:

-

Select a standard proton-decoupled ¹³C NMR pulse sequence.

-

Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm for organic molecules).

-

The number of scans (acquisitions) will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.

-

A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

-

Data Acquisition: Initiate the acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

Data Processing

Once the acquisition is complete, the raw data (FID) needs to be processed to obtain the final spectrum.

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift value (e.g., 77.16 ppm for CDCl₃) or by referencing to the TMS signal at 0 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled for correlation with the ¹³C NMR data.

Caption: Structure of this compound with Carbon Numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 2-butynoate. Due to the limited availability of published quantitative data for this specific compound, this guide combines data interpretation from the National Institute of Standards and Technology (NIST) mass spectrum with established principles of mass spectrometry for esters and unsaturated compounds. A detailed, representative experimental protocol for acquiring the mass spectrum of this compound is also provided.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₆H₈O₂) is a small, unsaturated ester with a molecular weight of 112.13 g/mol .[1][2][3][4] When subjected to electron ionization, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The resulting charged fragments are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is primarily dictated by the presence of the ester functional group and the carbon-carbon triple bond. Key fragmentation pathways include α-cleavage, cleavage with rearrangement, and loss of neutral molecules.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding m/z values and estimated relative intensities based on the NIST reference spectrum.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 112 | [CH₃C≡CCOOCH₂CH₃]⁺˙ (Molecular Ion) | 20 |

| 83 | [CH₃C≡CCO]⁺ | 100 (Base Peak) |

| 69 | [CH₃C≡CCO-CH₂]⁺ | 15 |

| 55 | [C₄H₃O]⁺ | 85 |

| 43 | [C₃H₃O]⁺ or [CH₃CO]⁺ | 30 |

| 39 | [C₃H₃]⁺ | 60 |

| 29 | [CH₂CH₃]⁺ | 40 |

| 27 | [C₂H₃]⁺ | 35 |

Note: Relative intensities are estimated from the visual NIST mass spectrum and may vary slightly with different instrumentation and experimental conditions.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 112) proceeds through several key pathways, as illustrated in the diagram below. The initial ionization is expected to occur by removal of a non-bonding electron from the carbonyl oxygen or a π-electron from the triple bond.

Caption: Proposed fragmentation pathway of this compound.

Major Fragmentation Routes:

-

Formation of the m/z 83 ion (Base Peak): This prominent peak is attributed to the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the stable butynoyl cation ([CH₃C≡CCO]⁺).

-

Formation of the m/z 69 ion: This fragment likely arises from a rearrangement and subsequent loss of an ethyl radical followed by the loss of carbon monoxide.

-

Formation of the m/z 55 ion: This ion is likely formed by the loss of carbon monoxide (CO) from the m/z 83 fragment.

-

Formation of the m/z 39 ion: This corresponds to the propargyl cation ([C₃H₃]⁺), a stable carbocation, likely formed through further fragmentation.

-

Formation of the m/z 29 ion: This peak represents the ethyl cation ([CH₂CH₃]⁺), formed by cleavage of the bond between the carbonyl carbon and the ester oxygen.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a representative experimental protocol for the analysis of this compound using GC-MS with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

-

Working Solutions: Create a series of dilutions from the stock solution to the desired concentrations for analysis.

GC-MS Instrumentation and Conditions

The following table details typical GC-MS parameters for the analysis of a small, volatile ester like this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5975C or equivalent single quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 20-200 |

| Solvent Delay | 3 minutes |

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak at m/z 112 and several key fragment ions, with the base peak at m/z 83. The fragmentation pattern is consistent with the established principles of mass spectrometry for esters, involving characteristic losses of the alkoxy group and subsequent neutral losses. The provided experimental protocol offers a robust starting point for the reliable GC-MS analysis of this compound, enabling its confident identification and further study in various research and development applications.

References

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Modes of Ethyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl 2-butynoate (ethyl tetrolate). This document details the vibrational modes of the molecule, offers a standard experimental protocol for spectral acquisition, and presents a logical workflow for such analyses. This compound, an unsaturated ester, is a valuable building block in organic synthesis, making the precise characterization of its vibrational properties crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.

Vibrational Mode Analysis of this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule: an alkyne (carbon-carbon triple bond), an ester (carbonyl and carbon-oxygen bonds), and alkyl chains (carbon-hydrogen bonds). The positions of these bands are indicative of the specific vibrational modes, including stretching and bending motions of the atoms.

The following table summarizes the principal vibrational modes observed in the gas-phase FT-IR spectrum of this compound. The assignments are based on the National Institute of Standards and Technology (NIST) gas-phase IR spectrum and established FT-IR correlation tables.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2992 | C-H Asymmetric Stretching | -CH₃ (ethyl) | Medium |

| 2950 | C-H Asymmetric Stretching | -CH₂- (ethyl) | Medium |

| 2885 | C-H Symmetric Stretching | -CH₃ (ethyl) | Medium |

| 2253 | C≡C Stretching | Alkyne | Strong |

| 1738 | C=O Stretching | Ester | Strong |

| 1465 | C-H Asymmetric Bending (Scissoring) | -CH₂- (ethyl) | Medium |

| 1447 | C-H Asymmetric Bending (Umbrella mode) | -CH₃ (ethyl) | Medium |

| 1375 | C-H Symmetric Bending (Umbrella mode) | -CH₃ (ethyl) | Medium |

| 1265 | C-O Stretching (asymmetric) | Ester | Strong |

| 1098 | C-O Stretching (symmetric) | Ester | Strong |

| 1045 | C-C Stretching | Aliphatic Chain | Medium |

| 860 | C-H Out-of-plane Bending | -CH₂- (rocking) | Weak |

Experimental Protocol for FT-IR Spectral Acquisition

The following provides a detailed methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound. This protocol is based on the Attenuated Total Reflectance (ATR) technique, a common and convenient method for liquid analysis.[2]

Objective: To acquire a high-quality FT-IR spectrum of neat this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound (liquid sample).

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, place a small drop (typically 1-2 μL) of this compound onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer's software. The same number of scans as the background should be used for consistency.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections or smoothing using the software's data processing tools.

-

Identify the wavenumbers of the major absorption peaks and correlate them with the corresponding vibrational modes.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe.

-

Perform a final wipe with a dry, lint-free cloth to ensure the crystal is clean and ready for the next measurement.

-

Workflow for FT-IR Spectral Analysis

The following diagram illustrates a typical workflow for the FT-IR analysis of a chemical sample, from initial preparation to final data interpretation and reporting.

References

Technical Guide to the Safe Handling and Use of Ethyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for Ethyl 2-butynoate (CAS: 4341-76-8). The information is intended to support the safe and effective use of this reagent in a laboratory setting.

Chemical and Physical Properties

This compound is a combustible liquid that is an important building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 160-161 °C @ 730 mmHg | |

| Density | 0.962 - 0.967 g/mL @ 25 °C | [3] |

| Refractive Index | 1.436 - 1.437 @ 20 °C | [3] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Solubility | Miscible with water, chloroform, and ethyl acetate (B1210297). | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Hazard Pictograms:

-

(GHS07)

Toxicological Data

| Exposure Route | Species | Value |

| Oral (ATE) | Not specified | 500 mg/kg |

Due to the lack of comprehensive toxicological data, this chemical should be handled with care, assuming it to be potentially harmful via all routes of exposure.

Fire and Explosion Hazard Data

This compound is a combustible liquid.[1] Specific lower and upper explosion limits (LEL/UEL) have not been reported in the available safety data sheets.

-

Flash Point: 62 °C (143.6 °F) - closed cup

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: A strong water jet may scatter the material and spread the fire.

-

Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air.[6] Combustion may produce carbon oxides.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Safe Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Inspect gloves before use.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing vapors or mists.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Use non-sparking tools.[5]

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.[5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

Accidental Release Measures

Small Spills

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

Large Spills

-

Evacuate the area and prevent entry.

-

Remove all sources of ignition.[5]

-

Ventilate the area.

-

Contain the spill with dikes to prevent it from entering drains or waterways.

-

Follow the procedure for small spills for cleanup.

-

If necessary, contact emergency services.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: Representative Synthesis of a Thiazoline (B8809763) Derivative

The following is a representative experimental protocol for the phosphine-catalyzed annulation of a thioamide with this compound to synthesize a thiazoline derivative. This protocol is synthesized from methodologies reported in the scientific literature and should be adapted and optimized for specific substrates and laboratory conditions.

Materials and Equipment

-

Thioamide (1.0 equiv)

-

This compound (1.1 equiv)

-

Tri-n-butylphosphine (PBu₃) (1.0 equiv)

-

Anhydrous toluene

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the thioamide (1.0 equiv).

-

Dissolve the thioamide in anhydrous toluene.

-

-

Reagent Addition:

-

Add tri-n-butylphosphine (1.0 equiv) to the stirred solution via syringe.

-

Slowly add this compound (1.1 equiv) to the reaction mixture at room temperature via syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thiazoline product.

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

-

Visualizations

Logical Relationship of Hazard Controls

The "Hierarchy of Controls" is a fundamental concept in chemical safety. The following diagram illustrates the application of this hierarchy for managing the risks associated with this compound, from the most effective to the least effective measures.

Caption: Hierarchy of Controls for this compound.

Chemical Spill Response Workflow

The following flowchart outlines the standard operating procedure for responding to a chemical spill of this compound in a laboratory setting.

Caption: Chemical Spill Response Workflow.

Disposal Considerations

-

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.[5]

-

Waste should be handled as hazardous chemical waste.

This technical guide is intended to provide a summary of the available safety information and general handling procedures for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies and procedures. Always perform a risk assessment before starting any new experimental work.

References

- 1. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 4341-76-8 | this compound [synthonix.com]

- 3. 4341-76-8 this compound AKSci M389 [aksci.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]

Ethyl 2-butynoate: A Technical Guide to Hazards and Precautionary Statements

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the hazards and necessary precautionary measures for the safe handling of Ethyl 2-butynoate (CAS No. 4341-76-8). The information herein is compiled from safety data sheets and chemical databases to ensure a high standard of accuracy for professionals in research and development.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential flammability. The GHS classification is summarized in the table below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2][5] |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid[6] |

| Acute Toxicity (Oral) | 4 | GHS07 | Warning | H302: Harmful if swallowed[6] |

Note: The classification for Flammable Liquids and Acute Toxicity (Oral) may vary between suppliers. The most consistently reported hazards are irritation.

Quantitative Hazard Data

Quantitative toxicological and physical hazard data for this compound is limited in publicly available literature. The available data is presented below.

| Parameter | Value | Source / Remarks |

| Toxicological Data | ||

| Acute Toxicity Estimate (ATE) | 500.000 mg/kg body weight | Oral[6] |

| Physical Hazard Data | ||

| Flash Point | 62 °C (143.6 °F) - closed cup | [5][7] |

| Boiling Point | 160-161 °C at 730 mmHg | [7] |

| Density | 0.962 g/mL at 25 °C | [7] |

Precautionary Statements (GHS)

A comprehensive list of precautionary statements is essential for the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.

| Type | P-Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][6] | |

| P264 | Wash skin thoroughly after handling.[1][3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |

Experimental Protocols for Hazard Assessment

Detailed experimental reports for this compound are not publicly available. However, the hazard classifications are determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of typical protocols used for assessing skin and eye irritation.

Skin Irritation Testing (based on OECD Guideline 439)

In vitro skin irritation testing is performed using reconstructed human epidermis (RhE) models. This method avoids the use of live animals.

-

Tissue Preparation: Commercially available RhE tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Test Substance Application: A small volume (e.g., 25 µL) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Viability Assessment: After exposure, the tissues are thoroughly rinsed and transferred to a medium containing a viability indicator, most commonly MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan (B1609692) salt.

-

Data Analysis: The amount of formazan produced is measured spectrophotometrically. The tissue viability is expressed as a percentage relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

Eye Irritation Testing (based on OECD Guideline 492)

Similar to skin irritation, eye irritation potential is assessed using reconstructed human cornea-like epithelial (RhCE) models.

-

Tissue Preparation: RhCE tissue models are cultured and prepared for testing.

-

Test Substance Application: For liquid substances like this compound, a defined volume (e.g., 50 µL) is applied directly to the epithelial surface.[8] Negative and positive controls are included.

-

Exposure and Incubation: The exposure duration is typically 30 minutes for liquids.[8]

-

Viability Assessment: Following exposure and rinsing, tissue viability is determined using the MTT assay.

-

Data Analysis: A substance is identified as causing serious eye damage or eye irritation (Categories 1 and 2) if the mean tissue viability is less than or equal to 60%.[8] This method primarily distinguishes irritants from non-irritants.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. foodb.ca [foodb.ca]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Ethyl 2-butynoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl 2-butynoate, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of experimentally determined data.

| Physical Property | Value | Conditions |

| Boiling Point | 160-161 °C | at 730 mmHg[1][2][3][4][5] |

| 163 °C | Not specified | |

| 160 °C | Not specified[6] | |

| Density | 0.962 g/mL | at 25 °C[1][2][3][4][5] |

| 0.967 g/mL | Not specified[6][7] |

Experimental Protocols

The following sections detail standard laboratory protocols for the determination of boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.

2.1.1. Thiele Tube Method

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), and mineral oil.

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

-

2.1.2. Simple Distillation Method

This method is suitable when a larger quantity of the liquid is available and purification is also desired.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The liquid is heated to its boiling point.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.[2] It is also important to record the atmospheric pressure at the time of the measurement.

-

Determination of Density

Density is the mass of a substance per unit volume.

2.2.1. Direct Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL) and an analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[1][4][9] For higher accuracy, the measurements should be repeated and an average value calculated.

-

2.2.2. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.

-

Apparatus: Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean and dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, and the stopper is inserted. Excess liquid that emerges from the capillary is carefully wiped off.

-

The mass of the pycnometer filled with the liquid is determined.

-

The mass of the liquid is calculated by subtraction.

-

The procedure is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.

-

The density of this compound is then calculated using the determined mass and the calibrated volume of the pycnometer.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. mt.com [mt.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. matestlabs.com [matestlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Ethyl 2-butynoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ethyl 2-butynoate, a key chemical intermediate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility in their specific applications.

Qualitative Solubility of this compound

This compound exhibits good solubility in a range of common organic solvents. Multiple chemical data sources describe it as being miscible with chloroform (B151607) and ethyl acetate.[1][2][3] Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.

There are conflicting reports regarding its solubility in water. Several chemical suppliers state that this compound is "miscible with water".[1][2][3] However, other sources describe it as "insoluble in water". This discrepancy may arise from the term "miscible" being used loosely or could be context-dependent (e.g., temperature, presence of other solutes). For critical applications, experimental verification of its aqueous solubility is strongly recommended.

The available qualitative solubility data is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Miscible[1][2][3] |

| Ethyl Acetate | Miscible[1][2][3] |

| Water | Conflicting Data: Reported as both Miscible and Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination: Gravimetric Method

For accurate quantitative solubility determination, the gravimetric method is a reliable and widely used technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (solute)

-